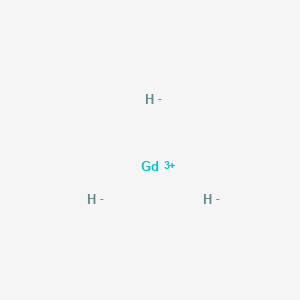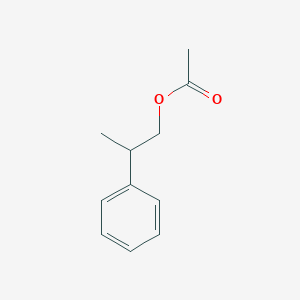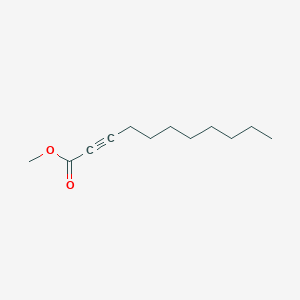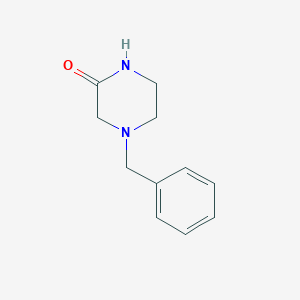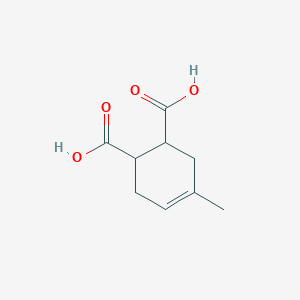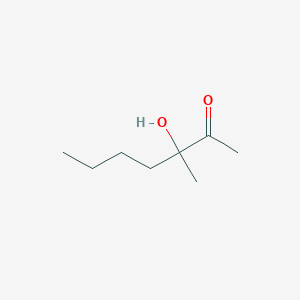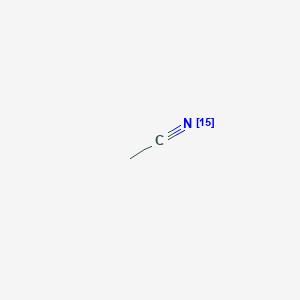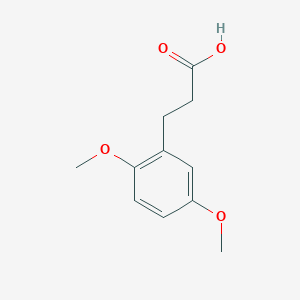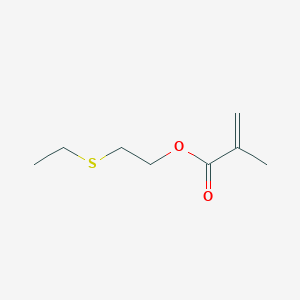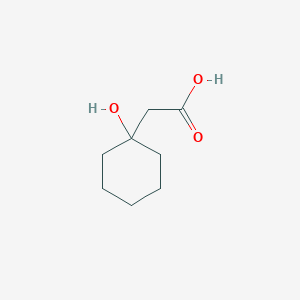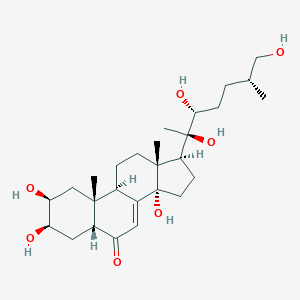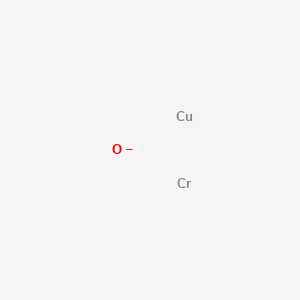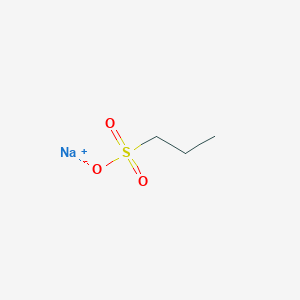![molecular formula C16H22Cl2N6O4 B078603 1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea CAS No. 13907-60-3](/img/structure/B78603.png)
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea, commonly known as CENU, is a nitrosourea compound with anti-cancer properties. It is a potent alkylating agent that has been used in the treatment of various types of cancers.
作用機序
CENU exerts its anti-cancer effects by alkylating DNA, which leads to DNA damage and inhibition of DNA replication. CENU also inhibits the activity of the enzyme DNA polymerase, which is essential for DNA replication. This leads to the accumulation of DNA damage and ultimately cell death.
生化学的および生理学的効果
CENU has been found to have both biochemical and physiological effects. Biochemically, CENU induces DNA damage, inhibits DNA replication, and activates apoptotic pathways. Physiologically, CENU has been found to cause myelosuppression, nausea, vomiting, and neurological toxicity.
実験室実験の利点と制限
CENU has several advantages for lab experiments. It is a potent anti-cancer agent that can be used to study the mechanisms of cancer cell growth and apoptosis. However, CENU has limitations, including its toxicity and instability in solution. Therefore, it should be handled with care in the laboratory.
将来の方向性
For the study of CENU include developing more stable analogs, studying resistance mechanisms, exploring combination therapies, and investigating its potential use in other diseases.
合成法
The synthesis of CENU involves the reaction of N,N'-bis(2-chloroethyl)urea with 2,3,5,6-tetramethyl-p-phenylenediamine and sodium nitrite. The reaction takes place in an acidic medium, and the product is obtained by precipitation with water. The yield of the reaction is around 70%.
科学的研究の応用
CENU has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancers, including brain tumors, lung cancer, and melanoma. CENU has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis.
特性
CAS番号 |
13907-60-3 |
|---|---|
製品名 |
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea |
分子式 |
C16H22Cl2N6O4 |
分子量 |
433.3 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea |
InChI |
InChI=1S/C16H22Cl2N6O4/c1-9-10(2)14(20-16(26)24(22-28)8-6-18)12(4)11(3)13(9)19-15(25)23(21-27)7-5-17/h5-8H2,1-4H3,(H,19,25)(H,20,26) |
InChIキー |
HNZDDWZBVSBOPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1NC(=O)N(CCCl)N=O)C)C)NC(=O)N(CCCl)N=O)C |
正規SMILES |
CC1=C(C(=C(C(=C1NC(=O)N(CCCl)N=O)C)C)NC(=O)N(CCCl)N=O)C |
その他のCAS番号 |
13907-60-3 |
同義語 |
1,1'-(2,3,5,6-Tetramethyl-p-phenylene)bis[3-(2-chloroethyl)-3-nitrosourea] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



